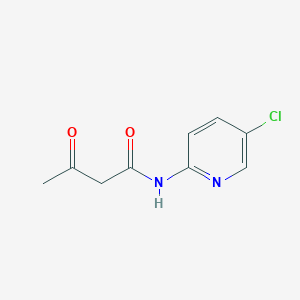

N-(5-Chloro-2-pyridinyl)-3-oxobutanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

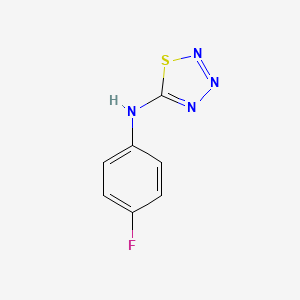

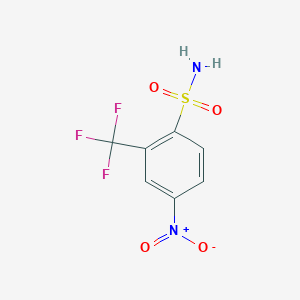

The compound N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is a chemical entity that can be presumed to have a structure similar to the N-aryl-3-oxobutanamides discussed in the provided literature. These compounds are characterized by the presence of an oxobutanamide moiety and a substituent aryl or heteroaryl group, which in the case of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide, is a chlorinated pyridinyl ring .

Synthesis Analysis

The synthesis of related compounds, such as N-1-Naphthyl-3-oxobutanamide, involves the reaction of arylidinecyanothioacetamide with the oxobutanamide under reflux in an ethanol/piperidine solution. This process yields pyridine-thione derivatives, which can further react with α-haloketones to give nicotinamide derivatives that can undergo various cyclization reactions to form bi- or tricyclic annulated pyridine derivatives . Although the exact synthesis of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide is not detailed, similar synthetic routes could be hypothesized based on the reactivity of the oxobutanamide core.

Molecular Structure Analysis

The molecular structure of N-aryl-2-chloro-3-oxobutanamides has been studied with respect to hydrogen bonding patterns. In the solid state, these compounds typically form intermolecular hydrogen bonds between the anilide hydrogen and the carbonyl oxygen of a neighboring molecule. However, this intermolecular association is disrupted in solution, and no intramolecular hydrogen bonding was detected . This information suggests that N-(5-Chloro-2-pyridinyl)-3-oxobutanamide may exhibit similar hydrogen bonding characteristics.

Chemical Reactions Analysis

The chemical reactivity of N-1-Naphthyl-3-oxobutanamide provides insights into the potential reactions of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide. The compound can undergo various reactions to yield a diverse array of heterocyclic compounds, including thieno[2,3-b]pyridine derivatives, pyridothienopyrimidines, and pyridothienotriazines. These reactions involve cyclization, saponification, diazotization, and rearrangement processes . It is reasonable to infer that N-(5-Chloro-2-pyridinyl)-3-oxobutanamide could participate in similar chemical transformations, given the reactivity of the oxobutanamide group.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(5-Chloro-2-pyridinyl)-3-oxobutanamide are not provided, the properties of structurally related N-aryl-3-oxobutanamides can be used as a reference. These compounds exhibit distinct hydrogen bonding patterns that influence their solid-state structure and solubility behavior. The presence of a chlorinated pyridinyl group in N-(5-Chloro-2-pyridinyl)-3-oxobutanamide would likely affect its polarity, solubility, and potential for intermolecular interactions .

Aplicaciones Científicas De Investigación

Chlorinated Compounds in Environmental Studies

Chlorinated organic compounds, such as chlorpyrifos and cypermethrin, have been extensively studied for their environmental impact and toxicity. Research on these compounds sheds light on the broader category of chlorinated pesticides and their effects on development and lung health in animal models. Studies aim to understand the mechanisms of toxicity, developmental abnormalities, and potential for environmental remediation. This research is crucial for developing safer agricultural practices and environmental policies to mitigate the adverse effects of these chemicals (Shaikh & Sethi, 2020).

Advanced Materials and Catalysis

Research on chlorinated compounds extends into materials science, particularly in the synthesis of advanced materials and catalysts. For instance, studies on pyrolyzed metal–nitrogen–carbon catalysts, which may include chlorinated precursors, focus on their applications in electrochemical reactions such as oxygen reduction. These catalysts are pivotal in developing sustainable energy technologies, including fuel cells. The research provides insights into the structure, activity, and efficiency of these materials, contributing to the advancement of green technologies and energy systems (Li & Jaouen, 2018).

Environmental Remediation

Nanoscale zero-valent iron (nZVI) treatment, which often involves chlorinated compounds, is explored for its potential in environmental remediation, particularly in dechlorinating and destroying persistent organic pollutants like polychlorinated dibenzo-p-dioxins. The interaction of nZVI with microbial communities and its impact on bioremediation processes are of significant interest. This research is crucial for assessing the viability of nZVI in treating contaminated environments, balancing its remediation potential against possible ecological risks (Bruton, Pycke, & Halden, 2015).

Propiedades

IUPAC Name |

N-(5-chloropyridin-2-yl)-3-oxobutanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2O2/c1-6(13)4-9(14)12-8-3-2-7(10)5-11-8/h2-3,5H,4H2,1H3,(H,11,12,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEZASIMGDHJPTD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC(=O)NC1=NC=C(C=C1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Spiro[2H-indene-3,4'-oxane]-1-one](/img/structure/B2525316.png)

![1-benzyl-4-({4-oxo-2-sulfanylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-3-yl}methyl)pyrrolidin-2-one](/img/structure/B2525328.png)

![potassium 5-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-phenyl-4H-1,2,4-triazole-3-thiolate](/img/structure/B2525332.png)

![2-[2-(4-chlorophenyl)-2-adamantyl]-N-(2-hydroxyethyl)acetamide](/img/structure/B2525335.png)